Pteropodine

Description

Properties

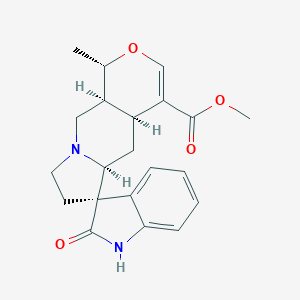

IUPAC Name |

methyl (1S,4aS,5aS,6R,10aS)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14-,18-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIAZDVHNCCPDM-QLMFUGSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CN3CC[C@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101319093 | |

| Record name | Pteropodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101319093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5629-60-7 | |

| Record name | Pteropodine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5629-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uncarine C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005629607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pteropodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101319093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5629-60-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PTEROPODINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W24PZJ9QRZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pteropodine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteropodine, a pentacyclic oxindole alkaloid isolated from Uncaria tomentosa (Cat's Claw), has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a particular focus on its anti-inflammatory, antioxidant, and neuromodulatory effects. This document synthesizes findings from various experimental studies to elucidate the molecular pathways this compound modulates. Quantitative data from key studies are presented in tabular format for comparative analysis, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of the complex biological processes involved.

Introduction

This compound (also known as Uncarine C) is a prominent bioactive constituent of Uncaria tomentosa, a woody vine native to the Amazon rainforest that has a long history of use in traditional medicine for treating a variety of ailments, including arthritis and other inflammatory conditions.[1][2] Modern pharmacological studies have begun to unravel the scientific basis for these therapeutic effects, revealing that this compound possesses potent anti-inflammatory, antioxidant, and immunomodulatory properties.[3][4] Additionally, emerging research indicates its potential as a modulator of neuronal signaling pathways.[5] This guide aims to provide a detailed technical examination of this compound's mechanisms of action at the molecular level.

Anti-inflammatory and Antioxidant Mechanisms

This compound's anti-inflammatory and antioxidant activities are its most extensively studied properties. These effects are attributed to its ability to modulate key inflammatory mediators and enzymatic activities.

Modulation of Inflammatory Mediators

Experimental studies in rodent models have demonstrated this compound's significant anti-inflammatory effects. In a murine model of arthritis and induced edema, this compound exhibited a dose-dependent reduction in inflammation.

Table 1: Anti-inflammatory Effects of this compound in Rodent Models

| Experimental Model | Dosage | Observed Effect | Percentage Inhibition/Reduction | Reference |

| Rat Paw Edema | 10 mg/kg | Inhibition of edema | 51% | |

| 20 mg/kg | Inhibition of edema | 66% | ||

| 40 mg/kg | Inhibition of edema | 70% | ||

| Mouse Ear Edema | 0.04 mg/ear | Inhibition of inflammation | 81.4% | |

| Rat Pleurisy Assay | 40 mg/kg | Reduction in neutrophil count | 36% | |

| 20 mg/kg | Increase in lymphocyte count | 28% | ||

| 20 mg/kg | Reduction in pleural exudate volume | 52% |

Antioxidant Activity

This compound's antioxidant capacity is evidenced by its ability to inhibit myeloperoxidase (MPO), an enzyme released by neutrophils that contributes to oxidative stress during inflammation. Furthermore, this compound has shown a strong capacity to scavenge free radicals, as demonstrated in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Table 2: Antioxidant Effects of this compound

| Assay | Concentration/Dose | Observed Effect | Percentage Inhibition/Scavenging | Reference |

| Myeloperoxidase Inhibition | Not specified | Significant inhibition | Not specified | |

| DPPH Radical Scavenging | 250 µg/ml | Trapping of free radicals | 98.26% |

Potential Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses. While direct evidence detailing this compound's interaction with the NF-κB pathway is still emerging, its observed anti-inflammatory effects, such as the modulation of inflammatory cells and the inhibition of oxidative stress, strongly suggest an interaction with this pathway. The canonical NF-κB pathway involves the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκBα). This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκBα, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with one or more steps in this cascade.

Neuromodulatory Mechanisms

This compound also exhibits modulatory effects on key neurotransmitter receptors, suggesting its potential in the realm of neuroscience and related drug development.

Positive Modulation of Muscarinic M1 Receptors

This compound has been identified as a positive modulator of the muscarinic M1 acetylcholine receptor. It does not activate the receptor on its own but enhances the current responses evoked by acetylcholine. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

Positive Modulation of Serotonin 5-HT2 Receptors

Similar to its effect on M1 receptors, this compound also acts as a positive modulator of serotonin 5-HT2 receptors, enhancing the current responses induced by 5-hydroxytryptamine (5-HT). The 5-HT2 receptor family also primarily signals through the Gαq/11 pathway, activating PLC and leading to downstream signaling events analogous to those of the M1 receptor.

Table 3: Modulatory Effects of this compound on Neurotransmitter Receptors

| Receptor | Ligand | This compound Concentration | Effect | Fold Increase in Response | EC50 | Reference |

| Muscarinic M1 | Acetylcholine | 1-30 µM | Enhanced current response | 2.7-fold | 9.52 µM | |

| Serotonin 5-HT2 | 5-HT | 1-30 µM | Enhanced current response | 2.4-fold | 13.5 µM |

Experimental Protocols

Rat Paw Edema Test

This protocol is used to evaluate the anti-inflammatory activity of this compound in a model of acute inflammation.

Methodology:

-

Male Wistar rats are divided into experimental groups.

-

This compound is administered intraperitoneally at various doses. Control groups receive a standard anti-inflammatory drug (e.g., ibuprofen) or saline.

-

A reversed passive Arthus reaction is induced by subplantar injection of antiserum followed by the antigen (ovalbumin).

-

Paw volume is measured at regular intervals using a plethysmometer to quantify the extent of edema.

-

The percentage of inflammation inhibition is calculated by comparing the paw volume of the treated groups to the negative control group.

DPPH Radical Scavenging Assay

This assay is employed to determine the free radical scavenging activity of this compound.

Methodology:

-

A solution of DPPH in methanol is prepared.

-

This compound is dissolved to various concentrations.

-

The this compound solutions are mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature.

-

The absorbance of the solution is measured spectrophotometrically.

-

The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance compared to a control without the sample.

Conclusion

The mechanism of action of this compound is multifaceted, primarily revolving around its potent anti-inflammatory and antioxidant properties. Evidence strongly suggests its ability to modulate inflammatory cell responses and inhibit oxidative stress, likely through the inhibition of the NF-κB signaling pathway. Furthermore, its role as a positive modulator of muscarinic M1 and serotonin 5-HT2 receptors opens avenues for its investigation in neurological and psychiatric disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising natural compound. Future research should focus on elucidating the precise molecular targets of this compound within these signaling cascades to fully harness its pharmacological capabilities.

References

- 1. samento.com.ec [samento.com.ec]

- 2. Anti-Inflammatory Potential of this compound in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antigenotoxic, antioxidant and lymphocyte induction effects produced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and isothis compound positively modulate the function of rat muscarinic M(1) and 5-HT(2) receptors expressed in Xenopus oocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioavailability and Pharmacokinetics of Pteropodine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pteropodine, a pentacyclic oxindole alkaloid derived from plants of the Uncaria genus, commonly known as Cat's Claw, has garnered scientific interest for its potential therapeutic applications, notably its anti-inflammatory and immunomodulatory effects.[1] Despite its promising pharmacological profile, a comprehensive understanding of its bioavailability and pharmacokinetics remains a critical knowledge gap in the scientific literature. This technical guide synthesizes the currently available, albeit limited, information on this compound's biological effects and provides a framework of standardized experimental protocols for researchers to systematically investigate its pharmacokinetic properties. Furthermore, this guide outlines the putative signaling pathways through which this compound may exert its effects, offering a basis for future mechanistic studies.

Pharmacological Effects and In-Vivo Studies

While specific pharmacokinetic parameters for this compound are not yet established in the public domain, several preclinical studies have investigated its pharmacological effects at various dosages in animal models. These studies provide foundational information for dose-ranging in future pharmacokinetic and pharmacodynamic assessments. The data from these studies are summarized below.

| Parameter | Animal Model | Dosage | Route of Administration | Observed Effect | Reference |

| Anti-inflammatory Activity | Wistar Rats | 10, 20, 40 mg/kg | Oral | 51%, 66%, and 70% inhibition of paw edema, respectively. | [2] |

| Wistar Rats | 40 mg/kg | Oral | 36% reduction in neutrophil count in pleural exudate. | [2] | |

| NIH Mice | 0.04 mg/ear | Topical | 81.4% inhibition of ear edema. | [2] | |

| Antigenotoxic/Cytoprotective Effects | Mice | 100, 200, 300, 600 mg/kg | Intraperitoneal | No induction of sister chromatid exchanges or micronucleated polychromatic erythrocytes. | [3] |

| Mice | 100-600 mg/kg | Not Specified | Significant decrease in doxorubicin-induced sister-chromatid exchanges and micronucleated polychromatic erythrocytes. | ||

| Mice | 600 mg/kg | Not Specified | 25.8% increase in lymphocyte production over 96 hours. | ||

| Lethal Dose 50 (LD50) | Mice | 771 mg/kg | Intraperitoneal | N/A |

Proposed Experimental Protocols for Pharmacokinetic Characterization

To address the current deficit of pharmacokinetic data, the following protocols are proposed as a robust methodology for the characterization of this compound in a preclinical setting.

In-Vivo Pharmacokinetic Study in Rodents

This protocol outlines a standard approach for determining key pharmacokinetic parameters following oral and intravenous administration.

Objective: To determine the absolute bioavailability and pharmacokinetic profile of this compound in rats.

Materials:

-

This compound (≥99% purity)

-

Male Wistar rats (8-10 weeks old)

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Vehicle for intravenous administration (e.g., saline with a co-solvent if necessary)

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

Analytical instrumentation (LC-MS/MS)

Workflow:

References

Pteropodine for Neuroinflammatory Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical underlying factor in the pathogenesis of a wide range of neurological disorders. Pteropodine, a pentacyclic oxindole alkaloid derived from Uncaria tomentosa (Cat's Claw), has demonstrated significant anti-inflammatory and immunomodulatory properties. This technical guide provides an in-depth overview of the current understanding of this compound's potential as a therapeutic agent for neuroinflammatory conditions. We will explore its mechanism of action, summarize key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the implicated signaling pathways.

Introduction to this compound and its Therapeutic Potential

This compound is a key bioactive constituent of Uncaria tomentosa, a plant traditionally used for its medicinal properties, including the treatment of inflammatory conditions.[1] Scientific investigations have begun to validate these traditional uses, with studies highlighting this compound's role in modulating the immune and nervous systems.[2][3] Its anti-inflammatory effects, demonstrated in various rodent models, suggest a therapeutic potential for conditions where inflammation is a key pathological feature.[2][3] This guide focuses specifically on its application in the context of neuroinflammation, a process increasingly recognized as a central driver of neurodegenerative diseases.

Mechanism of Action in Neuroinflammation

While direct studies on this compound's effects on microglial activation are still emerging, its known anti-inflammatory mechanisms provide a strong rationale for its potential in neuroinflammatory conditions. The primary proposed mechanism centers on the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

2.1. Inhibition of NF-κB Signaling

The NF-κB pathway is a cornerstone of the inflammatory response in the central nervous system (CNS), where it orchestrates the expression of pro-inflammatory cytokines, chemokines, and other inflammatory mediators in microglia, the resident immune cells of the brain. Extracts of Uncaria tomentosa containing this compound have been shown to inhibit the activation of NF-κB in macrophages. This inhibition is crucial as it can prevent the downstream cascade of inflammatory events that contribute to neuronal damage.

2.2. Potential Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the release of potent pro-inflammatory cytokines IL-1β and IL-18, playing a significant role in various inflammatory diseases, including neurodegenerative disorders. While direct evidence for this compound's inhibition of the NLRP3 inflammasome is not yet available, its ability to suppress upstream inflammatory signaling pathways like NF-κB suggests a potential indirect modulatory effect. Further research is warranted to explore this direct interaction.

Quantitative Data on the Anti-inflammatory Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies on this compound's anti-inflammatory efficacy. These studies primarily utilize rodent models of peripheral inflammation, which provide a foundational understanding of its systemic anti-inflammatory potential.

Table 1: Effect of this compound on Edema in Rodent Models

| Model | Species | Treatment | Dose | Inhibition of Edema (%) | Reference |

| Rat Paw Edema | Rat | This compound | 10 mg/kg | 51 | |

| This compound | 20 mg/kg | 66 | |||

| This compound | 40 mg/kg | 70 | |||

| Mouse Ear Edema | Mouse | This compound | 0.04 mg/ear | 81.4 |

Table 2: Effect of this compound on Inflammatory Cell Infiltration in a Rat Pleurisy Model

| Treatment | Dose | Change in Neutrophil Count (%) | Change in Lymphocyte Count (%) | Reference |

| This compound | 40 mg/kg | -36 | - | |

| This compound | 20 mg/kg | - | +28 |

Table 3: Effect of this compound on Pleural Exudate Volume and Myeloperoxidase (MPO) Activity

| Model | Species | Treatment | Dose | Reduction in Pleural Exudate Volume (%) | Inhibition of MPO Activity | Reference | |---|---|---|---|---|---| | Rat Pleurisy | Rat | this compound | 20 mg/kg | 52 | - | | | Mouse Ear Edema | Mouse | this compound | 0.01-0.04 mg/ear | - | Significant | |

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of this compound in neuroinflammatory conditions.

4.1. In Vitro Neuroinflammation Model: Lipopolysaccharide (LPS)-induced Microglia Activation

This model is fundamental for studying the direct effects of compounds on microglial activation.

-

Cell Line: BV-2 murine microglial cell line or primary microglia cultures.

-

Culture Conditions: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Induction of Inflammation: Cells are stimulated with Lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL for a specified duration (e.g., 6, 12, or 24 hours).

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations prior to or concurrently with LPS stimulation.

-

Outcome Measures:

-

Cytokine Quantification: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant are measured using ELISA or multiplex bead-based assays.

-

Nitric Oxide (NO) Production: NO levels in the supernatant are quantified using the Griess reagent.

-

Gene Expression Analysis: Changes in the mRNA levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6) are assessed by RT-qPCR.

-

Western Blot Analysis: Protein levels of key signaling molecules (e.g., phosphorylated and total forms of NF-κB p65, IκBα) are determined to assess pathway activation.

-

4.2. In Vivo Neuroinflammation Model: Systemic LPS Administration

This model mimics systemic inflammation-induced neuroinflammation.

-

Animal Model: C57BL/6 mice or Wistar rats.

-

Induction of Neuroinflammation: A single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg) is administered.

-

This compound Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses at a specified time before or after LPS injection.

-

Behavioral Assessments: Cognitive function can be assessed using tests like the Morris water maze or Y-maze to evaluate learning and memory deficits induced by neuroinflammation.

-

Tissue Collection and Analysis: At a designated time point post-LPS injection, animals are euthanized, and brain tissue (e.g., hippocampus, cortex) is collected.

-

Immunohistochemistry/Immunofluorescence: Brain sections are stained for markers of microglial activation (e.g., Iba1, CD68) and astrogliosis (GFAP).

-

Cytokine Analysis: Brain homogenates are analyzed for cytokine levels using ELISA or multiplex assays.

-

Western Blot and RT-qPCR: As described for the in vitro model, to analyze inflammatory signaling pathways and gene expression in the brain tissue.

-

4.3. Blood-Brain Barrier (BBB) Permeability Assay

Assessing the ability of this compound to cross the BBB is crucial for its therapeutic potential in the CNS.

-

In Vitro Model (PAMPA-BBB): The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a high-throughput method to predict passive diffusion across the BBB. A lipid membrane mimicking the BBB is created on a filter plate, and the permeability of this compound from a donor to an acceptor compartment is measured.

-

In Vitro Cell-Based Model: Co-culture models of brain endothelial cells with astrocytes and pericytes can provide a more physiologically relevant assessment of BBB permeability, accounting for both passive and active transport mechanisms.

-

In Vivo Assessment: Following systemic administration of this compound to rodents, its concentration in the brain parenchyma and plasma is measured at different time points using techniques like LC-MS/MS to determine the brain-to-plasma concentration ratio (logBB) or the permeability-surface area product (logPS).

Visualizing Signaling Pathways and Experimental Workflows

5.1. Signaling Pathways

Caption: Proposed mechanism of this compound's anti-neuroinflammatory action via inhibition of the NF-κB signaling pathway.

5.2. Experimental Workflow

Caption: Experimental workflow for evaluating the anti-neuroinflammatory effects of this compound.

Conclusion and Future Directions

This compound presents a promising natural compound for the potential treatment of neuroinflammatory conditions. Its established anti-inflammatory properties, likely mediated through the inhibition of the NF-κB signaling pathway, provide a strong foundation for further investigation in the context of neurological disorders.

Future research should focus on:

-

Directly investigating the effects of this compound on primary microglia and astrocyte cultures to elucidate its specific cellular mechanisms in the CNS.

-

Exploring the interaction of this compound with the NLRP3 inflammasome and other key inflammatory pathways in the brain.

-

Conducting comprehensive in vivo studies in animal models of specific neurodegenerative diseases (e.g., Alzheimer's disease, Parkinson's disease) to evaluate its therapeutic efficacy.

-

Performing detailed pharmacokinetic and pharmacodynamic studies to determine its brain bioavailability and optimal dosing strategies.

This technical guide provides a comprehensive overview for researchers and drug development professionals interested in the therapeutic potential of this compound for neuroinflammatory diseases. The provided data and protocols offer a solid framework for advancing our understanding and potential clinical application of this promising natural compound.

References

Investigating the Antioxidant Properties of Pteropodine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the antioxidant properties of Pteropodine, an oxindole alkaloid isolated from Uncaria tomentosa (Cat's Claw). The document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action to support further research and development in this area.

Quantitative Assessment of Antioxidant Activity

This compound has demonstrated significant antioxidant potential in various in vitro and in vivo models. The following tables summarize the key quantitative findings from published studies.

Table 1: In Vitro Antioxidant Activity of this compound

| Assay Type | Model System | Concentration | Outcome | Efficacy |

| DPPH Radical Scavenging | Chemical Assay | 250 µg/mL | Trapping of DPPH free radical | 98.26% inhibition[1][2] |

Table 2: In Vivo and Indirect Antioxidant Effects of this compound

| Assay Type | Model System | Doses Tested | Outcome | Efficacy |

| Myeloperoxidase (MPO) Activity | TPA-induced ear edema in mice | 0.010, 0.020, 0.040 mg/ear | Inhibition of MPO enzyme | Significant inhibition observed at all doses[3] |

| Anti-inflammatory (Edema Inhibition) | TPA-induced ear edema in mice | 0.010 mg/ear | Inhibition of inflammation | 75.3%[3] |

| 0.020 mg/ear | 74.2%[3] | |||

| 0.040 mg/ear | 81.4% | |||

| Anti-inflammatory (Edema Inhibition) | Rat paw edema model | 10, 20, 40 mg/kg | Inhibition of inflammation | 51%, 66%, 70% respectively |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section provides protocols for the key antioxidant assays mentioned in the literature concerning this compound, as well as standard protocols for other widely used antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each this compound concentration.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control (DPPH solution without sample) and A_s is the absorbance of the sample.

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

Myeloperoxidase (MPO) Activity Assay

This assay is an indirect measure of oxidative stress and inflammation, as MPO is an enzyme released by neutrophils that produces hypochlorous acid, a reactive oxygen species.

Principle: MPO activity is determined by measuring the H₂O₂-dependent oxidation of a substrate (e.g., o-dianisidine dihydrochloride or 3,3',5,5'-tetramethylbenzidine - TMB), which results in a colored product. The change in absorbance is proportional to the MPO activity.

Protocol:

-

Tissue Homogenization: Homogenize tissue samples (e.g., from the site of inflammation) in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0) containing a detergent like 0.5% hexadecyltrimethylammonium bromide (HTAB).

-

Centrifugation: Centrifuge the homogenates at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.

-

Reaction Mixture: In a 96-well plate, add the supernatant to a reaction buffer containing H₂O₂ and the chromogenic substrate.

-

Kinetic Measurement: Immediately measure the change in absorbance at the appropriate wavelength (e.g., 450 nm for TMB) over time using a microplate reader.

-

Calculation: MPO activity is expressed in units per milligram of protein. One unit of MPO activity is defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute at 25°C.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, leading to a loss of color that is measured spectrophotometrically.

Protocol:

-

Reagent Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: Add a small volume of the this compound sample to the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can be expressed as an IC50 value or in terms of Trolox equivalents.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is detected by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Protocol:

-

FRAP Reagent Preparation: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

-

Incubation of Reagent: Warm the FRAP reagent to 37°C before use.

-

Reaction Mixture: Add a small volume of the this compound sample to the FRAP reagent.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the reaction mixture at 593 nm.

-

Calculation: A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox. The antioxidant capacity of the sample is then expressed as equivalents of the standard.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.

Protocol:

-

Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the radical generator (AAPH), and a standard antioxidant (Trolox) in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).

-

Sample Preparation: Prepare various concentrations of this compound in the same buffer.

-

Reaction Mixture: In a black 96-well microplate, add the fluorescein solution and the this compound sample (or Trolox standard or blank).

-

Incubation: Incubate the plate at 37°C for a short period.

-

Initiation of Reaction: Add the AAPH solution to all wells to start the reaction.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm, with readings taken every 1-2 minutes for at least 60 minutes.

-

Calculation: Calculate the net area under the curve (AUC) for each sample by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then expressed in Trolox equivalents.

Visualizing Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates a general workflow for the investigation of the antioxidant properties of a test compound like this compound.

Caption: General workflow for assessing this compound's antioxidant properties.

Proposed Antioxidant and Anti-inflammatory Mechanism of this compound

Based on current literature, this compound appears to exert its antioxidant effects through direct radical scavenging and by modulating inflammatory pathways that contribute to oxidative stress.

Caption: this compound's direct radical scavenging and anti-inflammatory action.

The Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response and a common target for natural product-derived antioxidants. While direct activation by this compound has not yet been explicitly demonstrated, understanding this pathway is crucial for investigating its full mechanistic potential.

Caption: The canonical Keap1-Nrf2 antioxidant response pathway.

Discussion and Future Directions

The available data strongly suggest that this compound possesses significant antioxidant properties. The high efficacy in the DPPH assay indicates a potent direct free-radical scavenging ability. This is further supported by in vivo studies demonstrating its capacity to inhibit MPO activity and reduce inflammation, both of which are closely linked to oxidative stress.

The primary mechanism of action appears to be direct interaction with and neutralization of free radicals. Additionally, the anti-inflammatory effects of Uncaria tomentosa extracts, rich in alkaloids like this compound, have been linked to the inhibition of the NF-κB signaling pathway. Since NF-κB activation can lead to the production of pro-inflammatory cytokines and enzymes that generate reactive oxygen species, its inhibition represents an important indirect antioxidant mechanism.

While direct evidence is currently lacking, it is plausible that this compound could also modulate endogenous antioxidant systems, such as the Keap1-Nrf2 pathway. Many natural compounds with antioxidant properties are known to activate Nrf2, leading to the upregulation of a battery of cytoprotective genes. Future research should investigate whether this compound can induce the nuclear translocation of Nrf2 and the subsequent expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

To further elucidate the antioxidant profile of this compound, it is recommended that future studies include a broader range of antioxidant assays, such as ABTS, FRAP, and ORAC. This would provide a more comprehensive understanding of its electron-donating and hydrogen atom-donating capabilities. Furthermore, investigations into its effects on cellular and mitochondrial ROS production would provide deeper insights into its cytoprotective effects.

References

The Alkaloid Pteropodine: A Comprehensive Technical Guide to its Primary Botanical Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteropodine, a pentacyclic oxindole alkaloid (POA), has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antimutagenic, and neuroprotective properties.[1][2] This technical guide provides an in-depth overview of the primary plant sources of this compound, quantitative data on its abundance, detailed experimental protocols for its isolation and quantification, and an exploration of its known signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Primary Plant Sources of this compound

The principal botanical source of this compound is Uncaria tomentosa, a woody vine native to the Amazon rainforest, commonly known as Cat's Claw.[3][4] Another species, Uncaria guianensis, also contains this compound, though typically in different ratios of alkaloids compared to U. tomentosa.[5] Both species belong to the Rubiaceae family. This compound is one of several POAs found in these plants, which also contain tetracyclic oxindole alkaloids (TOAs) that may have antagonistic effects to the POAs.

The concentration of this compound and other alkaloids can vary significantly depending on the plant part, geographical location, and the specific chemotype of the plant. The leaves, stem bark, and roots are all reported to contain this compound.

Quantitative Analysis of this compound in Plant Material

The following tables summarize the quantitative data for this compound and total pentacyclic oxindole alkaloids (POAs) found in Uncaria tomentosa and Uncaria guianensis. These values have been compiled from various studies and are expressed as a percentage of the dried plant material.

Table 1: this compound Content in Uncaria Species

| Plant Species | Plant Part | This compound Content (% of dry weight) | Reference |

| Uncaria tomentosa | Vine Bark | 0.2 - 0.558 |

Table 2: Total Pentacyclic Oxindole Alkaloid (POA) Content in Uncaria Species

| Plant Species | Plant Part | Total POA Content (mg/g of dry weight) | Reference |

| Uncaria tomentosa | Leaf Matrix | 19.8 | |

| Uncaria tomentosa | Plantlets (in vitro, 30 days acclimatized) | 16.3 | |

| Uncaria tomentosa | Plantlets (in vitro, 45 days acclimatized) | 23.3 | |

| Uncaria guianensis | Leaf Matrix | 4.43 | |

| Uncaria guianensis | Plantlets (in vitro, 30 days acclimatized) | 8.30 | |

| Uncaria guianensis | Plantlets (in vitro, 45 days acclimatized) | 12.3 |

Experimental Protocols

Extraction of this compound and Other Alkaloids

The following protocols outline common methods for the extraction of alkaloids from Uncaria species.

This method is effective for separating alkaloids from other plant constituents.

-

Maceration: Powdered plant material (e.g., 10 g of U. tomentosa bark) is macerated with an acidic aqueous solution (e.g., 2% sulfuric acid) to protonate the alkaloids, rendering them water-soluble.

-

Defatting: The acidic extract is washed with an organic solvent immiscible with water (e.g., diethyl ether or chloroform) to remove fats and other non-polar compounds. The aqueous layer containing the alkaloids is retained.

-

Basification: The pH of the aqueous solution is adjusted to approximately 9 with a base (e.g., ammonium hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.

-

Extraction: The basified aqueous solution is then extracted multiple times with an organic solvent (e.g., chloroform or dichloromethane). The organic layers are combined.

-

Drying and Concentration: The combined organic extract is dried over anhydrous sodium sulfate and then evaporated under reduced pressure to yield a crude alkaloid-enriched extract.

This is a simpler, general extraction method.

-

Extraction: Powdered plant material is extracted with boiling methanol (e.g., 3 x 10 mL for 15 minutes each).

-

Filtration and Concentration: The methanolic extracts are combined, filtered, and concentrated under reduced pressure.

-

Further Purification (Optional): The resulting extract can be further purified using techniques like solid-phase extraction (SPE).

Isolation and Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for the quantification of this compound.

-

Sample Preparation: The crude alkaloid extract is dissolved in a suitable solvent (e.g., methanol or the mobile phase) and filtered through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient and buffer pH need to be optimized for baseline separation of the target alkaloids.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the oxindole alkaloids exhibit strong absorbance (e.g., 245 nm).

-

Quantification: this compound concentration is determined by comparing the peak area of the sample with that of a certified reference standard of known concentration. An external calibration curve is constructed using serial dilutions of the standard.

-

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate the function of specific G protein-coupled receptors (GPCRs), notably the muscarinic M1 and serotonin 5-HT2 receptors. It acts as a positive allosteric modulator, enhancing the response of these receptors to their endogenous ligands, acetylcholine and serotonin, respectively.

This compound's Modulation of Muscarinic M1 Receptor Signaling

The muscarinic M1 receptor is coupled to the Gq/11 protein. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for various cognitive functions. This compound enhances the current responses evoked by acetylcholine, suggesting it potentiates this signaling pathway.

This compound's Modulation of Serotonin 5-HT2 Receptor Signaling

Similar to its effect on M1 receptors, this compound positively modulates 5-HT2 receptors, which are also primarily coupled to the Gq/11 signaling pathway. Activation of 5-HT2 receptors by serotonin initiates the same PLC-mediated cascade, leading to increased intracellular calcium and PKC activation. This pathway is involved in processes such as mood, learning, and memory. This compound's enhancement of 5-HT-induced currents suggests a potentiation of this signaling cascade.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and quantification of this compound from its plant sources.

Conclusion

This compound, primarily sourced from Uncaria tomentosa, continues to be a molecule of significant interest for its therapeutic potential. This guide provides a foundational understanding of its botanical origins, quantitative presence, and methods for its study. The detailed protocols and pathway diagrams are intended to facilitate further research into this promising natural compound. As with all natural products, the variability in constituent concentrations necessitates rigorous quality control and standardization of extracts for reliable pharmacological evaluation. Further research is warranted to fully elucidate the mechanisms of action of this compound and its potential applications in medicine.

References

- 1. Cytotoxic effect of different Uncaria tomentosa (cat’s claw) extracts, fractions on normal and cancer cells: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Spectrophotometric method for estimation of alkaloids precipitable with Dragendorff's reagent in plant materials. | Semantic Scholar [semanticscholar.org]

- 3. biologydiscussion.com [biologydiscussion.com]

- 4. phytojournal.com [phytojournal.com]

- 5. samento.com.ec [samento.com.ec]

Pteropodine: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteropodine, also known as Uncarine C, is a pentacyclic oxindole alkaloid naturally occurring in various plant species, most notably from the Uncaria genus, commonly known as Cat's Claw, and Hamelia patens. This document provides a comprehensive technical overview of the chemical structure and synthesis of this compound, tailored for professionals in research and drug development.

Chemical Structure

This compound is a complex heterocyclic compound with the chemical formula C₂₁H₂₄N₂O₄ and a molecular weight of approximately 368.43 g/mol . Its structure features a spiro-oxindole system fused to a pentacyclic framework. The stereochemistry of this compound is a critical aspect of its identity; it is a diastereomer of isothis compound, differing in the configuration at the C-7 position, where this compound possesses the (R) configuration.

The systematic IUPAC name for this compound is methyl (1'S,3R,4'aS,5'aS,10'aS)-1,2,5',5'a,7',8',10',10'a-octahydro-1'-methyl-2-oxospiro[3H-indole-3,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylate.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₄N₂O₄ | [1][2] |

| Molecular Weight | 368.43 g/mol | [3] |

| CAS Number | 5629-60-7 | [2] |

| Melting Point | 217-219 °C | [2] |

| Boiling Point | 555.2 °C (predicted) | |

| Appearance | White amorphous powder |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are essential for the structural elucidation and confirmation of this compound. The chemical shifts are indicative of the complex polycyclic structure and the presence of various functional groups.

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||

| Proton | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) |

| H-18 | 1.42 (d, J=6.4 Hz) | C-2 | 181.7 |

| H-19 | 4.47 (q, J=6.4 Hz) | C-3 | 71.2 |

| H-21α | 2.65 (dd, J=11.6, 4.4 Hz) | C-5 | 54.2 |

| H-21β | 3.23 (dd, J=11.6, 2.0 Hz) | C-6 | 37.9 |

| H-3 | 4.14 (ddd, J=10.4, 4.4, 2.0 Hz) | C-7 | 56.9 |

| H-5α | 2.58 (m) | C-8 | 133.7 |

| H-5β | 3.09 (m) | C-9 | 109.5 |

| H-6α | 1.98 (m) | C-10 | 127.5 |

| H-6β | 2.15 (m) | C-11 | 124.5 |

| H-14α | 1.60 (m) | C-12 | 122.5 |

| H-14β | 1.71 (m) | C-13 | 140.1 |

| H-15 | 2.47 (m) | C-14 | 30.1 |

| H-17 | 7.41 (s) | C-15 | 30.4 |

| H-9 | 7.26 (d, J=7.6 Hz) | C-16 | 109.8 |

| H-10 | 6.87 (t, J=7.6 Hz) | C-17 | 154.9 |

| H-11 | 7.17 (t, J=7.6 Hz) | C-18 | 18.6 |

| H-12 | 7.07 (d, J=7.6 Hz) | C-19 | 72.1 |

| OCH₃ | 3.60 (s) | C-20 | 34.8 |

| NH | 8.18 (br s) | C-21 | 51.0 |

| OCH₃ | 53.5 | ||

| C=O | 167.6 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3203 | N-H stretch (indole) |

| ~2945 | C-H stretch (aliphatic) |

| ~1740 | C=O stretch (ester) |

| ~1676 | C=O stretch (oxindole) |

| ~1620 | C=C stretch (aromatic) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak [M]⁺ at m/z 368. The fragmentation pattern is complex, reflecting the polycyclic nature of the molecule.

| m/z | Interpretation |

| 368 | [M]⁺ |

| 353 | [M - CH₃]⁺ |

| 337 | [M - OCH₃]⁺ |

| 223 | |

| 180 | |

| 130 | |

| 69 |

Synthesis of this compound

To date, a complete, multi-step total chemical synthesis of this compound has not been extensively reported in peer-reviewed literature. The primary method for obtaining this compound is through isolation from natural sources.

Isolation from Natural Sources

This compound is predominantly isolated from the bark and roots of plants belonging to the Uncaria genus, such as Uncaria tomentosa, and from Hamelia patens. The general procedure involves extraction with an organic solvent, followed by acid-base partitioning and chromatographic purification.

Experimental Protocol: Isolation and Purification of this compound

-

Extraction:

-

Air-dried and powdered plant material (e.g., Uncaria tomentosa bark) is macerated with methanol at room temperature for an extended period (e.g., 48-72 hours).

-

The extraction process is typically repeated multiple times to ensure exhaustive extraction of the alkaloids.

-

The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

-

Acid-Base Partitioning:

-

The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and filtered.

-

The acidic solution, containing the protonated alkaloids, is washed with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove neutral and acidic impurities.

-

The pH of the aqueous layer is then adjusted to basic (pH 9-10) with a base (e.g., NH₄OH).

-

The free alkaloids are then extracted from the basic aqueous solution with a chlorinated solvent (e.g., dichloromethane or chloroform).

-

The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated to afford a crude alkaloid mixture.

-

-

Chromatographic Purification:

-

The crude alkaloid mixture is subjected to column chromatography on silica gel.

-

Elution is performed with a gradient of a nonpolar solvent and a polar solvent (e.g., a hexane-ethyl acetate gradient, followed by an ethyl acetate-methanol gradient).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Biosynthesis

The biosynthesis of this compound and other pentacyclic oxindole alkaloids is a complex enzymatic process. It is understood to originate from the monoterpenoid indole alkaloid (MIA) pathway. The key precursor is the indole alkaloid tetrahydroalstonine. The proposed biosynthetic pathway involves the oxidative rearrangement of tetrahydroalstonine to form the spiro-oxindole scaffold of this compound. This transformation is a critical step that establishes the characteristic structure of this class of alkaloids. Understanding this pathway opens avenues for synthetic biology and metabolic engineering approaches to produce this compound and related compounds.

Biological Activity and Signaling Pathways

This compound has been the subject of various pharmacological studies and has demonstrated a range of biological activities.

Modulation of Neurotransmitter Receptors

This compound has been shown to be a positive modulator of muscarinic M1 and serotonin 5-HT2 receptors. It enhances the current responses evoked by acetylcholine and serotonin in a concentration-dependent manner. This activity suggests potential therapeutic applications in neurological and psychiatric disorders.

Anti-inflammatory and Antioxidant Effects

Studies have indicated that this compound possesses anti-inflammatory and antioxidant properties. It has been shown to reduce inflammation in animal models and exhibits free radical scavenging activity. These properties contribute to the traditional medicinal uses of plants containing this compound for inflammatory conditions.

Conclusion

This compound is a structurally complex and biologically active natural product. While its total chemical synthesis remains a challenge, efficient isolation protocols from natural sources provide a reliable supply for research purposes. The elucidation of its biosynthetic pathway offers opportunities for biotechnological production. The diverse pharmacological activities of this compound, particularly its effects on the central nervous system and its anti-inflammatory properties, make it a compelling lead compound for further investigation in drug discovery and development. This guide provides a foundational resource for researchers and scientists working with this intriguing molecule.

References

Pteropodine: An In-Depth Technical Guide on its Genotoxic and Cytotoxic Effects in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genotoxic and cytotoxic profile of Pteropodine, an oxindole alkaloid isolated from Uncaria tomentosa (Cat's Claw), in mouse models. The following sections detail the experimental protocols, present quantitative data from key studies, and visualize the experimental workflows.

Executive Summary

This compound has been investigated for its potential pharmacological activities. Understanding its safety profile, particularly its effects on genetic material and cell viability, is crucial for further drug development. Studies in mouse models have been conducted to evaluate its genotoxicity and cytotoxicity. The available data suggests that this compound, at the tested doses, does not exhibit significant genotoxic or cytotoxic effects in mice. Furthermore, it has demonstrated protective effects against the damage induced by known genotoxic agents.

Acute Toxicity

The median lethal dose (LD50) is a critical starting point for any toxicological evaluation.

Table 1: Acute Toxicity of this compound in Mice

| Compound | LD50 (mg/kg) |

| This compound | 771[1] |

Genotoxicity Studies

Genotoxicity assays are employed to detect direct or indirect damage to DNA. The primary endpoints evaluated for this compound in mouse models include sister chromatid exchanges (SCE) and the formation of micronucleated polychromatic erythrocytes (MNPE).

Sister Chromatid Exchange (SCE) Assay

The SCE assay is a sensitive indicator of DNA-damaging and repair-inhibiting agents.

Table 2: Effect of this compound on Sister Chromatid Exchanges (SCE) in Mouse Bone Marrow Cells [1]

| Treatment | Dose (mg/kg) | Mean SCE/cell ± SD |

| Distilled Water (Control) | - | 2.51 ± 0.12 |

| This compound | 100 | Not Reported |

| This compound | 200 | Not Reported |

| This compound | 300 | Not Reported |

| This compound | 600 | No significant increase |

| Doxorubicin (Positive Control) | 10 | 14.06 ± 0.12* |

*Statistically significant difference with respect to the negative control group.

Micronucleus (MN) Assay

The micronucleus assay in erythrocytes is a measure of both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).

Table 3: Frequency of Micronucleated Polychromatic Erythrocytes (MNPE) in Mouse Peripheral Blood after this compound Treatment [1]

| Treatment | Dose (mg/kg) | Mean MNPE/1000 PE ± SD (at 24h) |

| Distilled Water (Control) | - | 1.62 (mean over 96h) |

| This compound | 100 | No significant increase |

| This compound | 200 | No significant increase |

| This compound | 300 | No significant increase |

| This compound | 600 | No significant increase |

| Doxorubicin (Positive Control) | 10 | Statistically significant increase |

Antigenotoxic Effects of this compound

This compound has also been evaluated for its ability to protect against the genotoxic effects of other compounds, such as the chemotherapeutic drug doxorubicin.

Table 4: Antigenotoxic Effect of this compound on Doxorubicin-Induced Sister Chromatid Exchanges (SCE) in Mouse Bone Marrow Cells

| Treatment | Dose (mg/kg) | Mean SCE/cell ± SD | % Inhibition |

| Control | - | 2.51 ± 0.12 | - |

| Doxorubicin (DX) | 10 | 14.06 ± 0.12 | - |

| PT (100) + DX (10) | 100 + 10 | 3.56 ± 0.18 | 90.8 |

| PT (200) + DX (10) | 200 + 10 | 4.32 ± 0.24 | 84.3 |

| PT (300) + DX (10) | 300 + 10 | 4.53 ± 0.42 | 82.5 |

| PT (600) + DX (10) | 600 + 10 | 3.10 ± 0.36 | 94.8 |

*Statistically significant difference with respect to the value obtained with Doxorubicin alone.[2]

Table 5: Antigenotoxic Effect of this compound on Doxorubicin-Induced Micronucleated Polychromatic Erythrocytes (MNPE) in Mouse Peripheral Blood

| Treatment | Dose (mg/kg) | Mean MNPE/1000 PE ± SD (at 48h) | % Inhibition |

| Control | - | 2.05 ± 0.18 | - |

| Doxorubicin (DX) | 10 | 29.3 ± 0.41 | - |

| PT (100) + DX (10) | 100 + 10 | 10.3 ± 0.38 | 64.8 |

| PT (200) + DX (10) | 200 + 10 | 10.1 ± 0.33 | 65.5 |

| PT (400) + DX (10) | 400 + 10 | 8.2 ± 0.31 | 72.0 |

| PT (600) + DX (10) | 600 + 10 | 7.9 ± 0.29 | 73.0 |

*Statistically significant difference with respect to the value obtained with Doxorubicin alone.[2]

Cytotoxicity Studies

Cytotoxicity assays assess the ability of a compound to cause cell damage or death. In the context of the cited studies on this compound, cytotoxicity was evaluated by examining cellular proliferation kinetics, mitotic index, and the ratio of polychromatic to normochromatic erythrocytes.

Cellular Proliferation Kinetics (CPK) and Mitotic Index (MI)

These parameters provide insights into the effect of a substance on cell division and proliferation in the bone marrow.

Table 6: Effect of this compound on Cellular Proliferation Kinetics (CPK) and Mitotic Index (MI) in Mouse Bone Marrow Cells

| Treatment | Dose (mg/kg) | Average Generation Time (AGT) (h) | Mitotic Index (%) ± SD |

| Distilled Water (Control) | - | No alteration | 5.94 ± 0.21 |

| This compound | 100 | No alteration | No alteration |

| This compound | 200 | No alteration | No alteration |

| This compound | 300 | No alteration | No alteration |

| This compound | 600 | No alteration | No alteration |

Polychromatic Erythrocyte/Normochromatic Erythrocyte (PE/NE) Ratio

A decrease in the proportion of young, polychromatic erythrocytes (PE) to mature, normochromatic erythrocytes (NE) in the bone marrow can indicate cytotoxicity.

Table 7: Effect of this compound on the PE/(PE+NE) Ratio in Mouse Peripheral Blood

| Treatment | Dose (mg/kg) | PE/(PE+NE) Ratio (at 72h) |

| Distilled Water (Control) | - | No significant alteration |

| This compound | 100 | No significant alteration |

| This compound | 200 | No significant alteration |

| This compound | 300 | No significant alteration |

| This compound | 600 | No significant alteration |

| Doxorubicin (Positive Control) | 10 | Significant decrease |

Anti-cytotoxic Effects of this compound

This compound's ability to mitigate the cytotoxic effects of doxorubicin was also assessed.

Table 8: Protective Effect of this compound on Doxorubicin-Induced Cytotoxicity (PE Rate) in Mouse Peripheral Blood

| Treatment | Dose (mg/kg) | Polychromatic Erythrocytes (PE)/1000 Erythrocytes (at 72h) |

| Control | - | 45.3 |

| Doxorubicin (DX) | 10 | 11.6 |

| PT (100) + DX (10) | 100 + 10 | 25.1 |

| PT (200) + DX (10) | 200 + 10 | 26.2 |

| PT (400) + DX (10) | 400 + 10 | 27.4 |

| PT (600) + DX (10) | 600 + 10 | 29.3 |

*Statistically significant difference with respect to the value obtained with Doxorubicin alone.

Experimental Protocols

Acute Toxicity (LD50) Determination

The LD50 for this compound was determined using Lorke's method. This method involves a two-step process:

-

Step 1: Three groups of three mice each are treated with three different doses of the test substance (e.g., 10, 100, 1000 mg/kg).

-

Step 2: Based on the results of the first step, four individual mice are treated with four different, more specific doses. Mortality is observed over a 7-day period, and the LD50 is calculated as the geometric mean of the lowest dose that caused death and the highest dose that did not.

Sister Chromatid Exchange (SCE) Assay in Mouse Bone Marrow

-

Animal Treatment: Mice are administered the test compound (this compound), a negative control (vehicle), or a positive control (e.g., doxorubicin) via intraperitoneal (i.p.) injection.

-

BrdU Administration: To allow for the visualization of SCEs, mice are implanted with 5-bromodeoxyuridine (BrdU) tablets subcutaneously.

-

Colchicine Treatment: Two hours prior to sacrifice, mice are injected with colchicine to arrest cells in metaphase.

-

Bone Marrow Collection: Femurs are excised, and the bone marrow is flushed out with a saline solution.

-

Slide Preparation: The cell suspension is treated with a hypotonic solution, fixed, and dropped onto clean, cold slides.

-

Staining: Slides are stained using the Hoechst-Giemsa method to differentiate sister chromatids.

-

Analysis: The number of SCEs is counted in a set number of second-division metaphases per animal under a microscope.

Micronucleus (MN) Assay in Mouse Peripheral Blood

-

Animal Treatment: Mice are treated with this compound, a negative control, or a positive control by i.p. injection.

-

Blood Sampling: A small drop of blood is collected from the tail vein at various time points (e.g., 24, 48, 72, and 96 hours) after treatment.

-

Smear Preparation: The blood is smeared onto clean glass slides.

-

Fixation and Staining: The smears are air-dried, fixed in methanol, and stained with Giemsa.

-

Analysis: The frequency of micronucleated polychromatic erythrocytes (MNPE) is determined by scoring a large number of polychromatic erythrocytes (e.g., 1000) per animal under a microscope. The ratio of polychromatic to normochromatic erythrocytes is also determined as a measure of cytotoxicity.

Visualizations

Experimental Workflow for In Vivo Genotoxicity and Cytotoxicity Testing

Caption: Workflow for in vivo genotoxicity and cytotoxicity assessment of this compound in mice.

Discussion and Future Directions

The available data from studies in mouse models indicate that this compound does not induce genotoxicity, as measured by the sister chromatid exchange and micronucleus assays, at doses up to 600 mg/kg. Similarly, no significant cytotoxicity was observed in terms of alterations in cellular proliferation kinetics, mitotic index, or the ratio of polychromatic to normochromatic erythrocytes.

Notably, this compound has demonstrated significant antigenotoxic and anticytotoxic properties, offering protection against the DNA damage and cytotoxicity induced by doxorubicin. This suggests a potential role for this compound as a chemoprotective agent.

It is important to note that the current body of research on this compound's genotoxicity in mouse models has not included the comet assay, which is a sensitive method for detecting DNA strand breaks. Future studies employing the comet assay would provide a more comprehensive understanding of this compound's interaction with DNA.

Furthermore, the molecular mechanisms underlying the observed effects of this compound, particularly its protective actions, remain to be fully elucidated. Investigations into its potential antioxidant activity and its influence on DNA repair pathways and other cellular signaling cascades are warranted.

References

The Ethnobotany and Pharmacology of Pteropodine-Containing Plants: A Technical Guide for Researchers

A deep dive into the traditional use, phytochemistry, and mechanisms of action of plants containing the potent oxindole alkaloid, Pteropodine. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the historical applications and modern scientific understanding of these valuable medicinal plants.

Introduction

This compound, a pentacyclic oxindole alkaloid, is a prominent bioactive compound found in several plant species that have been used for centuries in traditional medicine systems across the globe. Notably, it is a key constituent of Uncaria tomentosa, commonly known as Cat's Claw, a vine revered in the Amazon for its therapeutic properties.[1] Traditional knowledge has long pointed to the anti-inflammatory, immunomodulatory, and analgesic effects of these plants, which are now being substantiated by modern scientific investigation. This guide provides an in-depth exploration of the ethnobotanical history of this compound-containing plants, their phytochemical composition, and the molecular mechanisms underlying their therapeutic effects, with a focus on this compound's role in modulating inflammatory signaling pathways.

This compound-Containing Plants and Their Traditional Uses

While Uncaria tomentosa is the most well-documented source of this compound, other plants from the Rubiaceae and Apocynaceae families have also been traditionally used for similar ailments and are known to contain related alkaloids.

Uncaria tomentosa (Cat's Claw)

Uncaria tomentosa, a woody vine native to the Amazon rainforest, is the most significant source of this compound.[1] Indigenous communities in Peru and other parts of South America have a long history of using the inner bark and root of this plant to treat a wide range of conditions.

Traditional Preparations and Dosages:

The most common traditional preparation is a decoction of the inner bark.[2] This involves boiling the plant material in water for an extended period to extract the active constituents.

| Plant Part | Preparation Method | Traditional Dosage | Traditional Use |

| Inner Bark, Root | Decoction | 20-30 grams of inner bark or root boiled in 1 liter of water for 30-60 minutes.[3] | Arthritis, rheumatism, inflammation, gastric ulcers, cancer, and as an immune stimulant.[4] |

| Dried Stem Bark | Powder/Capsules | 20–350 mg of dried stem bark for extracts or 300–500 mg for capsules, taken in 2–3 separate doses throughout the day. | Rheumatoid arthritis and osteoarthritis of the knee. |

| Inner Bark, Stems | Tincture | 1-2 ml of a 1:5 tincture in 60% alcohol, taken twice daily. | Inflammatory diseases, viral infections, and as an immune stimulant. |

Other Potential this compound-Containing Plants

While direct evidence of high this compound content is less established in the following plants, they belong to families known for producing similar indole and oxindole alkaloids and have overlapping traditional uses.

-

Alstonia boonei (God's Tree, Stool Wood): A large deciduous tree found in West and Central Africa. The bark is widely used in traditional African medicine. A decoction of the bark is used to treat malaria, fever, rheumatic pains, and inflammatory conditions. Phytochemical analyses have revealed the presence of various alkaloids, though the specific quantification of this compound is not extensively documented.

-

Mitragyna speciosa (Kratom): A tropical evergreen tree in the coffee family native to Southeast Asia. Traditionally, the leaves are chewed or brewed into a tea to relieve pain, combat fatigue, and as a substitute for opium. While the primary psychoactive alkaloids are mitragynine and 7-hydroxymitragynine, other oxindole alkaloids, including mitraphylline (an isomer of isothis compound), have been isolated from its leaves. The mitragynine content is highest in young to middle-aged leaves.

Phytochemistry and Quantitative Analysis

The primary bioactive constituents of Uncaria tomentosa are pentacyclic and tetracyclic oxindole alkaloids. This compound is one of the dominant pentacyclic oxindole alkaloids, along with isothis compound, speciophylline, and uncarine F. The alkaloid content can vary depending on the plant part, geographical location, and season.

| Plant Part | Total Alkaloid Content (mg/100g of dry material) | Reference |

| Uncaria tomentosa Bark | 95 - 275 | |

| Uncaria tomentosa Leaves | 30 - 704 |

Pharmacological Activity and Mechanism of Action

This compound exhibits a range of pharmacological activities, with its anti-inflammatory and immunomodulatory effects being the most extensively studied.

Anti-inflammatory Activity

In vivo studies in rodent models have demonstrated the potent anti-inflammatory effects of this compound. It has been shown to significantly inhibit paw edema and reduce inflammatory cell infiltration in pleurisy models. The anti-inflammatory action is attributed, in part, to its ability to modulate the production of pro-inflammatory cytokines.

Immunomodulatory Effects

This compound and other pentacyclic oxindole alkaloids from Uncaria tomentosa have been shown to stimulate the immune system by increasing the phagocytic activity of macrophages and granulocytes and promoting the proliferation of lymphocytes.

Mechanism of Action: Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines like TNF-α and IL-1β.

In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of its target genes. This compound is thought to interfere with this cascade, thereby reducing the production of inflammatory mediators.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

Objective: To quantify the concentration of this compound in plant extracts.

Materials:

-

HPLC system with a UV detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: Acetonitrile and ammonium acetate buffer (pH 7.0)

-

This compound standard

-

Plant extract sample

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Extract the plant material with a suitable solvent (e.g., 40% hydroethanolic solution). Filter the extract through a 0.45 µm membrane filter.

-

HPLC Analysis:

-

Set the UV detector to 245 nm.

-

Use a gradient elution program with the mobile phase, for example: starting with 34% acetonitrile, increasing to 40% over 20 minutes, then to 43% over the next 6 minutes.

-

Inject the standards and samples onto the column.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

-

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

Objective: To assess the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

96-well culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS in a humidified incubator at 37°C with 5% CO2.

-

Cell Plating: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include control wells (cells only) and LPS-only wells.

-

NO Measurement:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent in a new 96-well plate.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the concentration of nitrite (a stable product of NO) in the samples using a sodium nitrite standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-only control.

Western Blot Analysis of NF-κB Activation

Objective: To determine the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of NF-κB p65.

Materials:

-

RAW 264.7 macrophage cells

-

This compound

-

LPS

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against phospho-IκBα, total IκBα, NF-κB p65, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-